molecular formula C11H11ClN4O2 B3036699 1-(4-Chlorophenyl)-2,4-dioxo-1,3-diazinane-5-carboximidamide CAS No. 400075-17-4

1-(4-Chlorophenyl)-2,4-dioxo-1,3-diazinane-5-carboximidamide

Cat. No.: B3036699
CAS No.: 400075-17-4
M. Wt: 266.68 g/mol
InChI Key: RPKUPZRLDUMIPN-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2,4-dioxo-1,3-diazinane-5-carboximidamide is a heterocyclic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a diazinane ring substituted with a chlorophenyl group, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2,4-dioxo-1,3-diazinane-5-carboximidamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzoyl chloride with urea derivatives, followed by cyclization to form the diazinane ring. The reaction conditions often require the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2,4-dioxo-1,3-diazinane-5-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Chlorophenyl)-2,4-dioxo-1,3-diazinane-5-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2,4-dioxo-1,3-diazinane-5-carboximidamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation and pain .

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-2,4-dioxo-1,3-diazinane-5-carboxamide
  • 1-(4-Chlorophenyl)-2,4-dioxo-1,3-diazinane-5-carboxylate

Uniqueness: 1-(4-Chlorophenyl)-2,4-dioxo-1,3-diazinane-5-carboximidamide stands out due to its specific substitution pattern and the presence of the carboximidamide group, which imparts unique chemical and biological properties. Compared to its analogs, this compound exhibits distinct reactivity and potential therapeutic applications .

Properties

IUPAC Name

1-(4-chlorophenyl)-2,4-dioxo-1,3-diazinane-5-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O2/c12-6-1-3-7(4-2-6)16-5-8(9(13)14)10(17)15-11(16)18/h1-4,8H,5H2,(H3,13,14)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKUPZRLDUMIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC(=O)N1C2=CC=C(C=C2)Cl)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Chlorophenyl)-2,4-dioxo-1,3-diazinane-5-carboximidamide
Reactant of Route 2
1-(4-Chlorophenyl)-2,4-dioxo-1,3-diazinane-5-carboximidamide
Reactant of Route 3
1-(4-Chlorophenyl)-2,4-dioxo-1,3-diazinane-5-carboximidamide
Reactant of Route 4
1-(4-Chlorophenyl)-2,4-dioxo-1,3-diazinane-5-carboximidamide
Reactant of Route 5
1-(4-Chlorophenyl)-2,4-dioxo-1,3-diazinane-5-carboximidamide
Reactant of Route 6
1-(4-Chlorophenyl)-2,4-dioxo-1,3-diazinane-5-carboximidamide

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